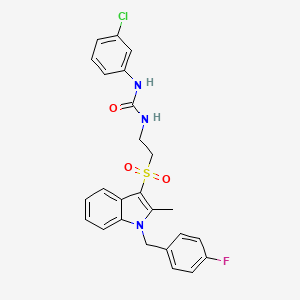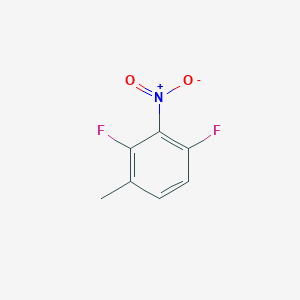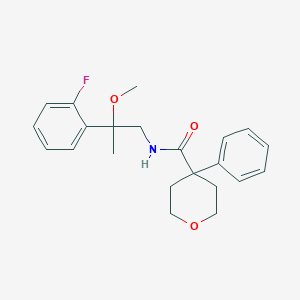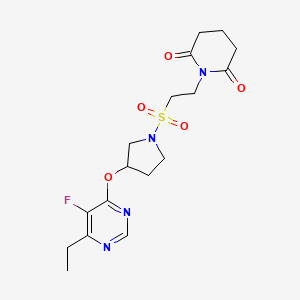![molecular formula C12H13ClFNO2 B2369801 N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide CAS No. 2361656-39-3](/img/structure/B2369801.png)
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR inhibitor is a small molecule that has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes.
Mécanisme D'action
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor works by selectively inhibiting the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein, which is responsible for regulating the movement of chloride ions across cell membranes. By inhibiting N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor reduces the amount of chloride ions that are transported across cell membranes, leading to a decrease in mucus production and improved lung function.
Biochemical and Physiological Effects:
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce mucus production and improve lung function in patients with cystic fibrosis. It has also been shown to reduce airway inflammation and improve airway clearance in patients with COPD and asthma. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce bacterial colonization in the lungs of patients with cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful tool for studying the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and its role in disease. However, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor also has some limitations. It is a potent inhibitor of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, which can make it difficult to study the protein in its active state. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Orientations Futures
There are several future directions for N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor research. One area of focus is the development of more potent and selective N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors that can be used to treat a wider range of diseases. Another area of focus is the development of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide potentiators, which can enhance the activity of the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and improve its function. Finally, researchers are also exploring the use of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve treatment outcomes for patients with cystic fibrosis and other respiratory diseases.
Méthodes De Synthèse
The synthesis method of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor involves several steps. The first step is the protection of the hydroxyl group of 3-chloro-1,2-propanediol with tert-butyldimethylsilyl chloride. The second step is the reaction of the protected 3-chloro-1,2-propanediol with 4-chloro-3-fluoroaniline in the presence of sodium hydride to form the protected amine. The third step involves the deprotection of the tert-butyldimethylsilyl group to expose the hydroxyl group, followed by the reaction with acryloyl chloride to form the final product, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor.
Applications De Recherche Scientifique
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has also been studied for its potential use in treating other diseases such as chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis.
Propriétés
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-2-12(17)15-11(5-6-16)8-3-4-9(13)10(14)7-8/h2-4,7,11,16H,1,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVLUQIEXQWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)
![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
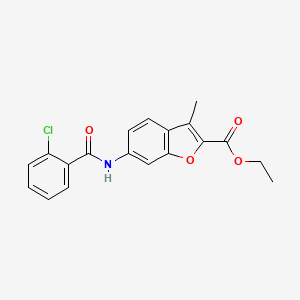
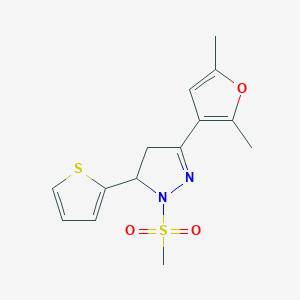
![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)
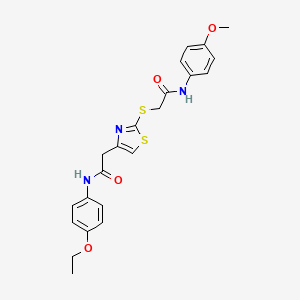
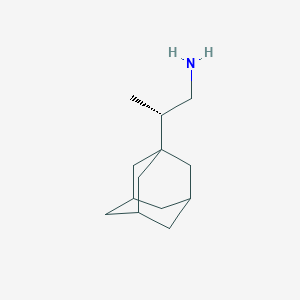
![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)
